molecular formula C27H28N2 B5966710 1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5966710
M. Wt: 380.5 g/mol
InChI Key: OQQRFFHQTJABRC-RMKNXTFCSA-N
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Description

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a fluorenyl group, a phenylprop-2-enyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts alkylation of fluorene with appropriate alkyl halides.

    Formation of the Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The fluorenyl group and the piperazine ring are coupled using a suitable base and solvent, such as potassium carbonate in dimethylformamide.

    Addition of the Phenylprop-2-enyl Group: The final step involves the addition of the phenylprop-2-enyl group through a Heck reaction, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the phenylprop-2-enyl group to a phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Phenylpropyl-substituted piperazine.

    Substitution: Various alkyl or acyl-substituted piperazines.

Scientific Research Applications

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The phenylprop-2-enyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-fluoren-9-ylmethyl)piperidine: Similar structure but lacks the phenylprop-2-enyl group.

    1-(9-methyl-9H-fluoren-2-yl)ethanone: Contains a fluorenyl group but differs in the functional groups attached.

    9H-fluoren-2-yl(2-methyl-1-naphthyl)methanone: Similar fluorenyl group but with a different aromatic substitution.

Uniqueness

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the combination of its fluorenyl, phenylprop-2-enyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2/c1-2-7-22(8-3-1)9-6-14-28-15-17-29(18-16-28)21-23-12-13-27-25(19-23)20-24-10-4-5-11-26(24)27/h1-13,19H,14-18,20-21H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQRFFHQTJABRC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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